

HO-PEG5-CH2COOH linker efficacy in targeted degradation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: HO-Peg5-CH2cooh

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Chemical Profile and Comparison of PEG Linkers

The core function of a linker like **HO-PEG5-CH2COOH** is to connect the two targeting ligands of a PROTAC, balancing solubility, flexibility, and the spatial arrangement needed for effective protein degradation [1] [2].

The table below summarizes key information for **HO-PEG5-CH2COOH** and other common PEG linkers for comparison.

Linker Name	CAS Number	Molecular Formula	Molecular Weight	Key Characteristics
HO-PEG5-CH2COOH	52026-48-9 [3] [1]	C12H24O8 [3]	296.31 [3] [1]	PEG-based linker; 5 ethylene oxide units offer a balance of length and flexibility [1] [2].
HO-PEG-CH2COOH (MW 5000)	Information Missing	Information Missing	~5000 [4]	Very long PEG chain; may be used when significant distance or solubility enhancement is required [2].
HO-PEG-CH2COOH (MW 35000)	Information Missing	Information Missing	~35000 [5]	Extremely long chain; typically used in bioconjugation rather than small-

Linker Name	CAS Number	Molecular Formula	Molecular Weight	Key Characteristics
				molecule PROTACs due to poor cell permeability [2].
HO-PEG12-CH2COOH	Information Missing	C26H52O15 [6]	604.68 [6]	12 ethylene oxide units; a longer, more flexible, and hydrophilic option [6].

The Role of PEG Linkers in PROTAC Mechanism

PROTACs are bifunctional molecules that degrade target proteins by recruiting the cell's natural ubiquitin-proteasome system. The linker is a critical component that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase [7].

The following diagram illustrates the PROTAC mechanism of action and how linker properties influence the degradation process.

PEG linkers like **HO-PEG5-CH2COOH** contribute to this process in several key ways [2]:

- **Improving Solubility:** The ether oxygen atoms in PEG form hydrogen bonds with water, creating a hydration shell that enhances the water solubility of the entire PROTAC molecule and helps prevent aggregation.
- **Enhancing Flexibility:** The C-O bonds in the PEG chain are highly rotatable, acting as a "molecular universal joint." This flexibility allows the two ligands to find their optimal orientation to simultaneously bind the target protein and the E3 ligase, which is crucial for forming a productive ternary complex.
- **Supporting Structure-Activity Relationship (SAR) Studies:** PEG linkers are available in discrete, monodisperse lengths (e.g., PEG2, PEG4, **PEG5**, PEG6). This allows researchers to systematically titrate the linker length to find the optimal distance for inducing degradation without completely redesigning the molecule.

Linker Selection and Experimental Considerations

The "efficacy" of a linker is context-dependent and is determined by how well its properties match the specific target protein and E3 ligase pair.

- **The "Goldilocks" Principle of Linker Length:** The length of the PEG linker is a critical design parameter. Research suggests that **PEG4** often represents a sweet spot for many PROTACs, providing a good balance between flexibility and the ability to form a productive complex [2]. **PEG5** offers a slightly longer alternative, which may be beneficial if the protein binding sites are farther apart. Shorter linkers (e.g., PEG2) may not provide enough reach, while longer linkers (e.g., PEG12) can introduce excessive flexibility and entropic penalty, potentially reducing degradation efficiency and cell permeability [6] [2].
- **A Framework for Experimental Evaluation:** To objectively compare the efficacy of **HO-PEG5-CH2COOH** against other linkers, you would typically synthesize a series of PROTACs that are identical except for the linker. Their performance would then be evaluated using the following key experiments [1]:
 - **In vitro Degradation Assay:** Treat cells expressing the target protein with the PROTACs. Measure the reduction in target protein levels over time (e.g., 6-24 hours) using Western blot or similar techniques. The concentration that achieves 50% degradation (DC_{50}) is a key metric for potency.
 - **Cell Proliferation Assay:** If the target protein is essential for cell growth, you can assess the anti-proliferative effect (IC_{50}) of the PROTACs in relevant cell lines.
 - **Solubility and Permeability Assessment:** Evaluate the thermodynamic solubility of the PROTACs in aqueous buffers. Techniques like Caco-2 cell assays can be used to predict intestinal permeability, which is crucial for oral bioavailability.
 - **Binary Binding Affinity:** Confirm that changing the linker does not negatively impact the individual binding affinity of the warhead to the target protein or the E3 ligase ligand to its receptor.

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To cite this document: Smolecule. [HO-PEG5-CH2COOH linker efficacy in targeted degradation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3616583#ho-peg5-ch2cooh-linker-efficacy-in-targeted-degradation>]

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